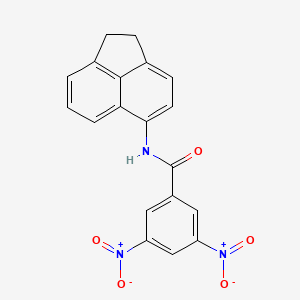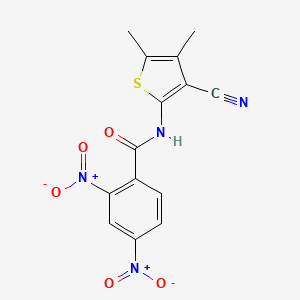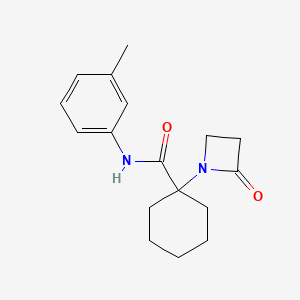
N-(1,2-dihydroacenaphthylen-5-yl)-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: The synthetic preparation of N-(1,2-dihydroacenaphthylen-5-yl)-3,5-dinitrobenzamide involves several steps. While specific methods may vary, a common approach includes the following:
Acenaphthene Derivative Formation: Start with acenaphthene, which undergoes a series of reactions (such as nitration and reduction) to yield the desired intermediate.
Benzamide Formation: The intermediate is then reacted with 3,5-dinitrobenzoic acid or its derivatives to form this compound.
Industrial Production: Industrial-scale production typically involves optimizing reaction conditions, scalability, and safety. detailed industrial methods are proprietary and may not be publicly available.
Chemical Reactions Analysis
N-(1,2-dihydroacenaphthylen-5-yl)-3,5-dinitrobenzamide can participate in various reactions:
Reduction: Reduction of the nitro groups can yield corresponding amino derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Oxidation: Oxidation of the amino group may lead to imine or amide oxidation products.
Common reagents include reducing agents (such as hydrogen gas over a catalyst), nucleophiles (e.g., amines), and oxidizing agents (e.g., potassium permanganate).
Scientific Research Applications
Chemistry::
- Used as a building block for more complex molecules.
- Investigated for its reactivity in various organic transformations.
- Potential bioactive properties due to its aromatic and nitro substituents.
- May interact with biological targets (e.g., enzymes, receptors).
- Limited industrial applications due to its specialized structure.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular components, possibly affecting enzymatic processes or signaling pathways.
Comparison with Similar Compounds
While N-(1,2-dihydroacenaphthylen-5-yl)-3,5-dinitrobenzamide is unique in its structure, similar compounds include other benzamides and nitro-substituted aromatics.
Properties
Molecular Formula |
C19H13N3O5 |
|---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C19H13N3O5/c23-19(13-8-14(21(24)25)10-15(9-13)22(26)27)20-17-7-6-12-5-4-11-2-1-3-16(17)18(11)12/h1-3,6-10H,4-5H2,(H,20,23) |
InChI Key |
RDFGIXVYIVCGKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methyl-5-nitrophenyl)butanamide](/img/structure/B11535791.png)

![N-[(E)-(3,4-dichlorophenyl)methylidene]-2-(4-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11535800.png)
![2-(3,4-dimethylphenyl)-N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11535808.png)
![Bis(2-chloroethyl) {1-[4-(dimethylamino)phenyl]-2-nitroethyl}phosphonate](/img/structure/B11535815.png)
![2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]-6-ethoxyphenol](/img/structure/B11535817.png)
![N-cyclohexyl-2-[(6-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11535823.png)

![N-(3,4-dichlorophenyl)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11535839.png)

![2-methoxy-4-[(E)-{2-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11535846.png)
![4-Bromo-2-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]phenol](/img/structure/B11535849.png)
![4-fluoro-N'-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide](/img/structure/B11535852.png)
![2-(Methyl{[4-(4-toluidinocarbonyl)phenoxy]carbothioyl}amino)naphthalene](/img/structure/B11535865.png)
